
3-Bromo-1-methoxypyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methoxypyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridinium ion, combined with a perchlorate anion. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methoxypyridin-1-ium perchlorate typically involves the reaction of 3-bromo-1-methoxypyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-Bromo-1-methoxypyridine} + \text{HClO}_4 \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent, such as acetonitrile or dichloromethane, at room temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridinium ion can be reduced to form pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinium salts.
Oxidation Reactions: Aldehydes, acids, and other oxidized derivatives.
Reduction Reactions: Pyridine and its derivatives.
Applications De Recherche Scientifique
3-Bromo-1-methoxypyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the bromine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. Additionally, the perchlorate anion may influence the compound’s solubility and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methoxypyridine: Lacks the perchlorate anion and has different reactivity and applications.
3-Chloro-1-methoxypyridin-1-ium perchlorate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-Methoxypyridin-1-ium perchlorate: Lacks the bromine atom, resulting in distinct reactivity and applications.
Uniqueness
3-Bromo-1-methoxypyridin-1-ium perchlorate is unique due to the presence of both the bromine atom and the perchlorate anion, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
76856-89-8 |
|---|---|
Formule moléculaire |
C6H7BrClNO5 |
Poids moléculaire |
288.48 g/mol |
Nom IUPAC |
3-bromo-1-methoxypyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7BrNO.ClHO4/c1-9-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
BFJKWFNMCFHQPG-UHFFFAOYSA-M |
SMILES canonique |
CO[N+]1=CC=CC(=C1)Br.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




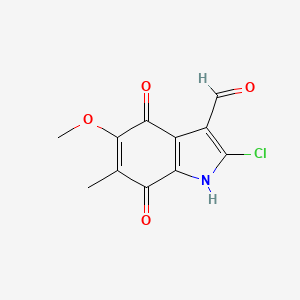
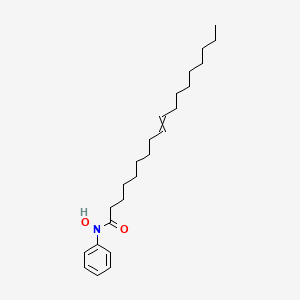
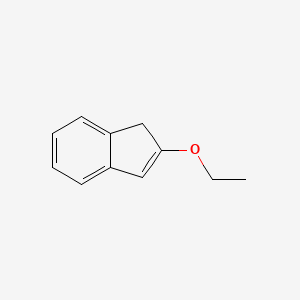
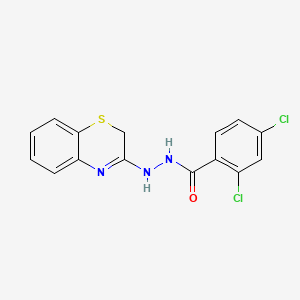

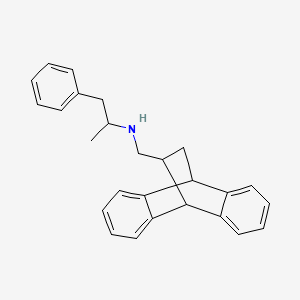
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)

